molecular formula C19H24N2O4S B2528579 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1448063-52-2

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2528579
CAS No.: 1448063-52-2
M. Wt: 376.47
InChI Key: VLNFGCCYFOGFIH-UHFFFAOYSA-N
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Description

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a chemical compound supplied for early-stage research and development purposes. This compound features a complex molecular structure incorporating a piperidine ring, a phenethyl group, and a furanylmethylsulfonyl moiety. The structural motifs present in this molecule, particularly the piperidine and phenethyl components, are of significant interest in medicinal chemistry and are frequently investigated for their interaction with various biological targets . Compounds with similar structural features, such as piperidine derivatives, are often studied as potential precursors or reference standards in the synthesis and analysis of more complex molecules . Researchers are exploring its potential applications, which may include serving as a building block in organic synthesis or a candidate for pharmacological profiling. Given the interest in novel synthetic compounds, this chemical is intended for use in controlled laboratory settings to investigate its physicochemical properties and biochemical interactions. The furan and sulfonyl functional groups suggest potential for unique reactivity and binding characteristics, making it a subject for further investigation in specialized research programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the buyer to determine the suitability of this product for their intended application.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c22-19(20-11-8-16-5-2-1-3-6-16)21-12-9-18(10-13-21)26(23,24)15-17-7-4-14-25-17/h1-7,14,18H,8-13,15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNFGCCYFOGFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features a piperidine ring with two critical substituents: a furan-2-ylmethyl sulfonyl group at the 4-position and an N-phenethyl carboxamide at the 1-position. Retrosynthetic disconnection suggests two primary fragments:

  • 4-((Furan-2-ylmethyl)sulfonyl)piperidine
  • Phenethylcarboxamide

The synthesis hinges on sequential installation of these groups while mitigating side reactions such as polymerization or over-alkylation.

Synthesis of 4-((Furan-2-ylmethyl)sulfonyl)piperidine

Functionalization of Piperidine at the 4-Position

The introduction of a sulfonyl group at the 4-position necessitates selective modification of the piperidine ring. A three-step protocol is proposed:

Step 1: Protection of the Piperidine Amine

To prevent unwanted side reactions during sulfonation, the primary amine is protected as a tert-butoxycarbonyl (Boc) derivative:

  • Reagents : Boc anhydride, dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : >90% (estimated).
Step 2: Thiolation at the 4-Position

4-Boc-piperidine is converted to 4-mercapto-Boc-piperidine via nucleophilic substitution:

  • Reagents : 4-Boc-piperidine mesylate, sodium hydrosulfide (NaSH), dimethylformamide (DMF).
  • Conditions : 80°C, 6 hours.
  • Yield : 70–75%.
Step 3: Alkylation and Oxidation

The thiol intermediate is alkylated with furan-2-ylmethyl bromide and oxidized to the sulfonyl group:

  • Alkylation : Furan-2-ylmethyl bromide, potassium carbonate, tetrabutyl ammonium bromide (TBAB), acetonitrile.
    • Conditions : Reflux, 8 hours.
    • Yield : 85%.
  • Oxidation : Hydrogen peroxide (30%), acetic acid.
    • Conditions : 0°C to room temperature, 2 hours.
    • Yield : 95%.

Formation of the N-Phenethyl Carboxamide

Deprotection and Acylation

The Boc group is cleaved under acidic conditions, and the resulting amine is acylated to form the carboxamide:

Step 1: Boc Deprotection
  • Reagents : Trifluoroacetic acid (TFA), dichloromethane (DCM).
  • Conditions : Room temperature, 1 hour.
  • Yield : Quantitative.
Step 2: Carboxamide Formation

The free amine reacts with phenethyl isocyanate under mild conditions:

  • Reagents : Phenethyl isocyanate, triethylamine, tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 4 hours.
  • Yield : 80–85%.

Alternative Method : Employ in situ activation of phenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Reagents : Phenethylamine, EDC, HOBt, DCM.
  • Conditions : Room temperature, 12 hours.
  • Yield : 75–80%.

Comparative Analysis of Synthetic Routes

Step Method 1 (Isocyanate) Method 2 (EDC/HOBt)
Reaction Time 4 hours 12 hours
Yield 80–85% 75–80%
Purity High (HPLC >98%) Moderate (HPLC ~95%)
Scalability Suitable for >100 g Limited to <50 g

Method 1 offers superior efficiency and scalability, whereas Method 2 avoids the use of moisture-sensitive isocyanates.

Critical Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Early attempts using direct sulfonation of piperidine led to mixtures of 3- and 4-sulfonyl derivatives. This was resolved by employing a mesylate intermediate, which directs substitution to the 4-position.

Polymerization of Intermediates

The free amine of 4-((furan-2-ylmethyl)sulfonyl)piperidine is prone to polymerization under basic conditions. This is mitigated by maintaining acidic aqueous workup (pH 4–5) and avoiding prolonged storage.

Oxidation Side Reactions

Over-oxidation of the sulfide to sulfonic acid is prevented by using controlled equivalents of H₂O₂ (1.1 eq) and monitoring via thin-layer chromatography (TLC).

Mechanistic Insights

Sulfide to Sulfonyl Oxidation

The oxidation proceeds via a two-electron mechanism, forming a sulfoxide intermediate prior to full oxidation to the sulfonyl group. Acetic acid stabilizes the intermediate, preventing over-oxidation.

Carboxamide Formation

The isocyanate route follows a nucleophilic acyl substitution mechanism, where the piperidine amine attacks the electrophilic carbon of phenethyl isocyanate. Triethylamine scavenges HCl, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Analog 1: 4-((Furan-2-ylmethyl)sulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 1788676-90-3)

  • Molecular Formula : C₁₇H₂₀N₂O₄S
  • Molecular Weight : 348.4 g/mol
  • Key Differences: Substituent: The N-phenyl group (C₆H₅) replaces the phenethyl group (C₈H₇) in the target compound. The absence of the ethyl spacer may limit conformational flexibility for receptor interactions .

Analog 2: 4-((Furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS 1795357-85-5)

  • Molecular Formula : C₁₈H₁₉F₃N₂O₄S
  • Molecular Weight : 416.4 g/mol
  • Key Differences :
    • Substituent: A 4-(trifluoromethyl)phenyl group replaces the phenethyl moiety.
    • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and electronegativity, which may improve binding affinity to hydrophobic pockets in targets like enzymes or receptors. However, this group increases molecular weight and may reduce aqueous solubility .

Structural and Functional Comparison Table

Parameter Target Compound (N-phenethyl) Analog 1 (N-phenyl) Analog 2 (N-(4-trifluoromethylphenyl))
Molecular Formula C₁₉H₂₃N₂O₄S* C₁₇H₂₀N₂O₄S C₁₈H₁₉F₃N₂O₄S
Molecular Weight (g/mol) ~376.5* 348.4 416.4
Key Substituent Phenethyl (C₈H₇) Phenyl (C₆H₅) 4-Trifluoromethylphenyl (C₇H₄F₃)
Lipophilicity (Predicted) Moderate-High Moderate High
Electron Effects Neutral Neutral Electron-withdrawing (CF₃)

*Inferred based on structural similarity to analogs; exact data unavailable.

Research Implications and Hypotheses

Pharmacokinetic Considerations

  • The phenethyl group in the target compound may enhance blood-brain barrier penetration compared to Analog 1, making it a candidate for central nervous system (CNS) targets.
  • Analog 2’s trifluoromethyl group likely improves metabolic stability but could reduce solubility, necessitating formulation optimization .

Pharmacodynamic Considerations

  • The furan-2-ylmethyl sulfonyl group is conserved across all three compounds, suggesting a shared mechanism involving sulfonamide-mediated interactions (e.g., enzyme inhibition or receptor modulation).

Biological Activity

The compound 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H22N2O3S\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure includes a piperidine ring, a sulfonyl group, and a furan moiety, which are critical for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, influencing their activity and downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. Below is a summary of key findings:

Biological ActivityTargetIC50 Value (µM)Reference
Enzyme InhibitionTyrosinase0.0433 (monophenolase)
0.28 (diphenolase)
CytotoxicityVero CellsCC50 > 100
MDCK CellsCC50 > 100

Case Studies

  • Tyrosinase Inhibition : A study evaluated the tyrosinase inhibitory activity of various derivatives, including the target compound. The results indicated that it possesses potent inhibitory effects, suggesting potential applications in skin whitening and pigmentation disorders .
  • Antiviral Activity : Another investigation into related compounds revealed promising antiviral properties against SARS-CoV-2, highlighting the potential for further development into therapeutic agents for viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan and piperidine moieties significantly influence the biological activity of the compound. For instance, substituents on the furan ring enhance enzyme inhibition, while alterations in the piperidine structure affect receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((furan-2-ylmethyl)sulfonyl)-N-phenethylpiperidine-1-carboxamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine core. Key steps include sulfonylation of the furan-2-ylmethyl group and carboxamide coupling with phenethylamine. Microwave-assisted synthesis (50–100°C, 30–60 minutes) under inert atmospheres can enhance reaction efficiency and reduce side products compared to conventional heating . Solvent optimization (e.g., DMF for sulfonylation, ethanol for amidation) and catalysts like triethylamine (1–2 equiv) improve yields by 15–20% . Purity is maximized via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) and confirms connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ expected for C20H25N2O4S).
  • IR Spectroscopy : Identifies sulfonyl (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
  • HPLC-PDA : Ensures >95% purity by tracking UV-active moieties (λ = 254 nm) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Use a tiered approach: (1) DMSO stock (50 mM), (2) dilution in PBS (pH 7.4) with sonication, (3) dynamic light scattering (DLS) to detect aggregation .
  • Stability : Incubate in assay buffers (e.g., DMEM, PBS) at 37°C for 24–48 hours. Monitor degradation via LC-MS and compare chromatograms to fresh samples .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan-sulfonyl group in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the furan-sulfonyl group with thiophene-sulfonyl or phenyl-sulfonyl variants .
  • In Vitro Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR. Compare IC50 values to identify potency trends .
  • Computational Docking : Map electrostatic interactions (e.g., sulfonyl oxygen hydrogen bonding) using AutoDock Vina or Schrödinger Suite .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration in kinase assays) .
  • Orthogonal Validation : Confirm hits using complementary techniques (e.g., Western blot alongside cellular viability assays) .
  • Batch Analysis : Compare purity and stereochemistry of compound batches via chiral HPLC to rule out batch-dependent effects .

Q. How can metabolic stability and CYP450 inhibition risks be evaluated preclinically?

  • Methodological Answer :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate t1/2 and Clint (intrinsic clearance) .
  • CYP450 Inhibition : Screen against CYP3A4, 2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays). IC50 < 10 µM warrants structural modification (e.g., reducing lipophilicity) .

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